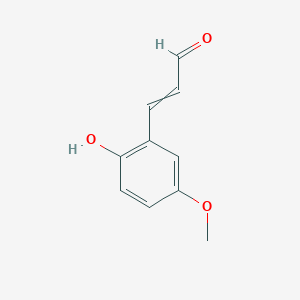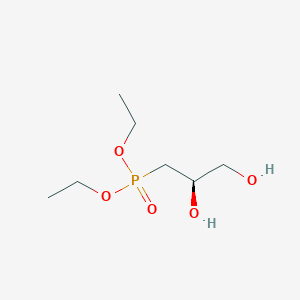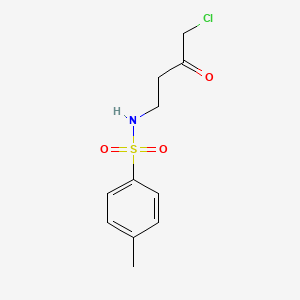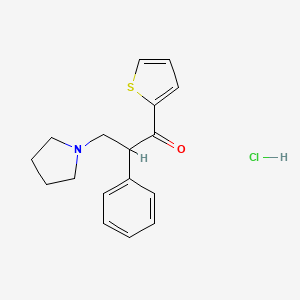
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a thienyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride typically involves the reaction of pyrrolidine with a ketone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, and it often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form.
化学反应分析
Types of Reactions
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxides, alcohol derivatives, and substituted pyrrolidine compounds. These products are often used in further chemical synthesis and research applications.
科学研究应用
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds to Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride include:
- Pyrrolidine, 1-(3-oxo-2-phenylpropyl)-, hydrochloride
- Pyrrolidine, 1-(3-oxo-3-(2-thienyl)propyl)-, hydrochloride
- Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-furyl)propyl)-, hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the phenyl and thienyl groups. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications.
属性
CAS 编号 |
31468-86-7 |
|---|---|
分子式 |
C17H20ClNOS |
分子量 |
321.9 g/mol |
IUPAC 名称 |
2-phenyl-3-pyrrolidin-1-yl-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c19-17(16-9-6-12-20-16)15(13-18-10-4-5-11-18)14-7-2-1-3-8-14;/h1-3,6-9,12,15H,4-5,10-11,13H2;1H |
InChI 键 |
RQNSIOJWOLUEDD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CS3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


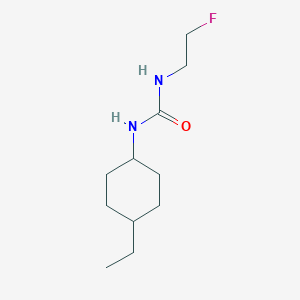
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)


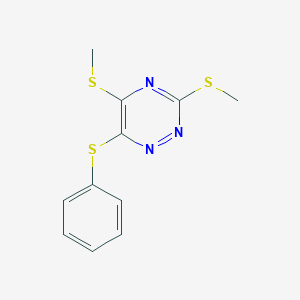
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)


